![molecular formula C16H17N3O4 B2525699 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1226437-69-9](/img/structure/B2525699.png)
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide
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Description
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antioxidant Properties : The furan ring in this compound contributes to its antioxidant activity. Researchers have explored its potential as an antioxidant agent, protecting cells and membranes from oxidative damage .
- Lipophilic Derivatives : Fatty acid ascorbates, including L-ascorbyl palmitate , are used in lipophilic environments. This compound could be investigated for similar applications .
Organic Synthesis and Chemical Transformations
- Polysubstituted Furan Synthesis : The compound’s structure suggests it could serve as a precursor for synthesizing polysubstituted furans. Methods involving sulfur ylides and alkynes have been explored for furan motif construction. For instance, gold-catalyzed addition of sulfur ylides to terminal alkynes can yield polysubstituted furans .
- Diverse Functional Groups : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford structurally diverse furans with mono- to tricarboxylate groups. This method provides a straightforward strategy for furan synthesis .
Biological and Pharmacological Studies
- Natural Product Motifs : Furan derivatives are found in various natural sources, including plants, algae, and microorganisms. Investigating the biological activity of this compound could reveal potential drug leads or structural motifs for drug design .
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-8-12(11(2)23-10)16(21)17-15-9-13(14-4-3-7-22-14)18-19(15)5-6-20/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVZODIKEXKBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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